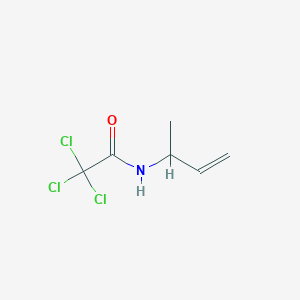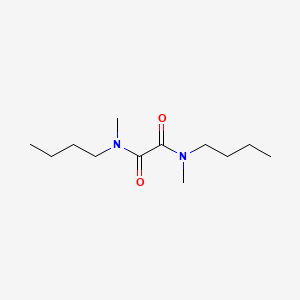
N1,N2-Dibutyl-N1,N2-dimethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Dibutyl-N1,N2-dimethyloxalamide: is an organic compound with the molecular formula C12H24N2O2 It is a derivative of oxalamide, characterized by the presence of two butyl and two methyl groups attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Dibutyl-N1,N2-dimethyloxalamide typically involves the reaction of oxalyl chloride with dibutylamine and dimethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The process involves the following steps:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Reaction with Amines: Oxalyl chloride is then reacted with dibutylamine and dimethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions: N1,N2-Dibutyl-N1,N2-dimethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamic acids.
Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxalamic acids.
Reduction: Corresponding amines.
Substitution: Various substituted oxalamides depending on the reagents used.
科学的研究の応用
N1,N2-Dibutyl-N1,N2-dimethyloxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of N1,N2-Dibutyl-N1,N2-dimethyloxalamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.
類似化合物との比較
N1,N2-Dimethoxy-N1,N2-dimethyloxalamide: Similar structure but with methoxy groups instead of butyl groups.
N1,N2-Dibutyl-N1,N2-dimethylmalonamide: Similar structure but with a malonamide core instead of oxalamide.
Uniqueness: N1,N2-Dibutyl-N1,N2-dimethyloxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butyl and methyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
特性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
N,N'-dibutyl-N,N'-dimethyloxamide |
InChI |
InChI=1S/C12H24N2O2/c1-5-7-9-13(3)11(15)12(16)14(4)10-8-6-2/h5-10H2,1-4H3 |
InChIキー |
VXGNRLTUBVOCFK-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C(=O)C(=O)N(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)

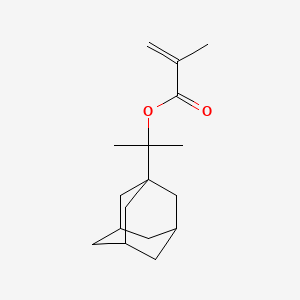
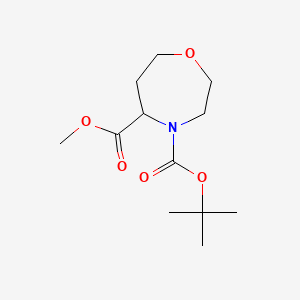
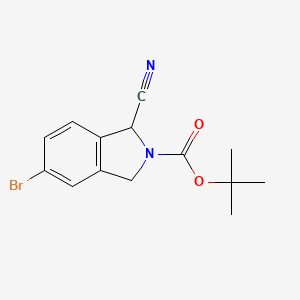
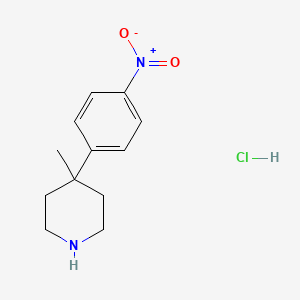

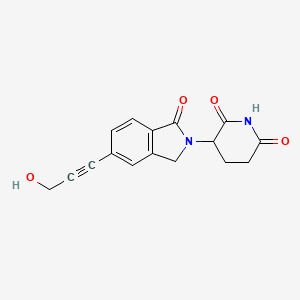
![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
![5-hydroxy-7-methoxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13912573.png)
![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
![6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)
